molecular formula C9H10N2O2 B2544284 4-(2-Aminophenoxy)azetidin-2-one CAS No. 1909318-85-9

4-(2-Aminophenoxy)azetidin-2-one

Cat. No.: B2544284
CAS No.: 1909318-85-9
M. Wt: 178.191
InChI Key: APNCFNIALBXINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenoxy)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminophenoxy)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminophenoxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a mimic of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-aminophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNCFNIALBXINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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